3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopentene ring attached to a phenoxy group, which is further connected to a hydroxypropyl chain and an imidazolidine-dione core. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-cyclopent-2-en-1-ylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.
Hydroxypropylation: The phenoxy intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Imidazolidine-Dione Formation: The final step involves the cyclization of the hydroxypropyl intermediate with a suitable urea derivative under acidic conditions to form the imidazolidine-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazolidine-dione core can be reduced to form imidazolidine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazolidine derivatives.
Substitution: Introduction of various functional groups onto the phenoxy ring.
Scientific Research Applications
3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of mycobacterial N-acetyltransferase (NAT) enzymes by binding to the active site and preventing the acetylation of substrates . This inhibition disrupts the metabolic processes of mycobacteria, leading to their reduced growth and survival.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-phenylimidazolidine-2,4-dione: Another imidazolidine-dione derivative with different substituents on the phenyl ring.
3-(4-Hydroxyphenyl)-5,5-dimethylimidazolidine-2,4-dione: A similar compound with a hydroxy group instead of a cyclopentene ring.
Uniqueness
3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentene ring and the hydroxypropyl chain differentiates it from other imidazolidine-dione derivatives, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-19(2)17(23)21(18(24)20-19)11-15(22)12-25-16-9-7-14(8-10-16)13-5-3-4-6-13/h3,5,7-10,13,15,22H,4,6,11-12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTXEXZQWXZOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3CCC=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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